molecular formula C8H9NO3 B014764 1-(2-Nitrophenyl)ethanol CAS No. 3205-25-2

1-(2-Nitrophenyl)ethanol

Cat. No. B014764
CAS RN: 3205-25-2
M. Wt: 167.16 g/mol
InChI Key: DSDBYQDNNWCLHL-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)ethanol (2-NPE) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a model compound for studying the structure-activity relationship of drugs. It has also been used in studies of enzyme kinetics and as a substrate for the study of metabolic pathways.

Scientific Research Applications

  • Caged ATP Synthesis : Diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate, synthesized from 1-(2-Nitrophenyl)ethanol, have potential use in drug discovery and pharmacological research (Corrie et al., 1992).

  • Mass Spectral Fragmentation Study : Isotopomers of 1-(2-nitrophenyl)ethyl phosphates aid in understanding the effects of isotopic substitution on the mass spectral fragmentation of this compound (Corrie, 1996).

  • Heterocyclization Reactions : 2-(4-nitrophenyl)oxirane amino derivatives, related to this compound, have shown potential in forming various heterocyclic compounds like 1,3-oxazolidin-2-one and morpholin-2,3-dione (Palchikov, 2015).

  • Pharmaceutical Ingredient Recovery : Nanofiltration has been used to recover high-value pharmaceutical ingredients from waste ethanol, demonstrating a viable method for production cycle closure (Martínez et al., 2012).

  • Muon-Spin Resonance Experiments : An improved synthesis method for 2-(4-propylphenyl)ethanol, which is structurally similar to this compound, enhances the efficiency of large-scale production for specific resonance experiments (Hashmi et al., 2006).

  • Ultrasound in Chemical Reactions : The influence of ultrasound on the base-catalyzed hydrolysis of 4-nitrophenyl acetate in aqueous ethanol has been investigated, providing insights into solute-solvent interactions (Salmar et al., 2006).

  • Fluorescence Emissions in Organic Compounds : Nitro-substituted α,ω-diphenylpolyene compounds, like this compound, exhibit unique fluorescence emissions, aiding in understanding twisted intramolecular charge transfer states (Singh et al., 1999).

  • RNA Model Cleavage : Research involving Zn(II)-catalyzed cleavage of an RNA model in ethanol shows significant acceleration, suggesting the potential for enzymatic catalysis enhancement (Liu et al., 2007).

  • Real-Time Holographic Studies : Investigations into azo dye diffusion in nematic liquid crystal hosts, utilizing substances similar to this compound, shed light on grating formation and relaxation mechanisms (Sabet & Khoshsima, 2010).

  • Photochemical Reaction Mechanisms : The photochemical reaction of 2-nitrobenzyl alcohols, akin to this compound, involves dual proton transfer pathways, influencing the reaction medium and pH conditions (Gáplovský et al., 2005).

Safety and Hazards

1-(2-Nitrophenyl)ethanol is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for 1-(2-Nitrophenyl)ethanol are not mentioned in the search results, its use in the design of photolabile precursors of glutamate suggests potential applications in the field of biochemistry and drug design.

Biochemical Analysis

Biochemical Properties

1-(2-Nitrophenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is involved in the biosynthesis of signal molecules for cell-to-cell communication . This interaction highlights the compound’s potential as an inhibitor in biochemical pathways.

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s interaction with PqsD in Pseudomonas aeruginosa affects the production of signal molecules, which in turn impacts biofilm formation and virulence . This indicates that this compound can modulate cellular behavior by interfering with key biochemical pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity. For example, the compound undergoes photochemical reactions to form 2-nitroso acetophenone, which can further interact with other biomolecules . This process involves dual proton transfer and the formation of transient intermediates, which are crucial for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including the reaction medium and environmental conditions. For instance, irradiation of this compound in different solvents yields different photoproducts, with quantum yields of about 60% . These temporal changes can affect the compound’s long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can lead to adverse effects and toxicity. Studies on similar compounds have shown that dosage is a critical factor in determining the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s overall biochemical activity and its impact on cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization. The compound’s distribution can affect its accumulation in different cellular compartments, influencing its biochemical activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its function and activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .

properties

IUPAC Name

1-(2-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDBYQDNNWCLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3205-25-2
Record name 1-(2-Nitrophenyl)ethanol
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Record name 3205-25-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-nitrophenyl)ethan-1-ol
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Synthesis routes and methods I

Procedure details

NaBH4 (3.24 g, 85.60 mmol) was slowly added to a solution of 2′-nitroacetophenone NAP (3.74 g, 22.65 mmol) in a mixture of methanol (34 mL) and dioxane (22 mL). The reaction mixture was stirred at room temperature for one hour and then diluted with ethyl acetate (100 mL) and washed with water (25 mL). The organic layer was dried with Na2SO4, filtered, and concentrated in vacuo to yield 1-(2-nitrophenyl)ethanol dC.13a (3.49 g, 92%) as a white powder.
Name
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 137 g (1 mole) of o-nitrotoluene, 120 g of paraformaldehyde, 34 g of potassium hydroxide and 500 ml of dimethyl formamide containing 0.7% by weight of water is stirred at 30° C. for 1.5 hours and then at 55° C. for 1 hour. The reaction mixture is processed as described in Example 1 to obtain 35 g of o-nitrophenylethanol, 20 g of o-nitrotoluene and 35 g of bis-methylol compounds. The bis-methylol compounds were identified by gas chromatographical mass spectrum (GCMS) analysis.
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-(2-Nitrophenyl)ethanol used to control protein activity with light?

A: this compound can be used as a photoremovable protecting group, or "cage", for proteins. [, ] This approach has been demonstrated with the enzyme α-chymotrypsin. [] Coating α-chymotrypsin with this compound residues significantly reduces its enzymatic activity. [] Upon exposure to UV-A light, the this compound groups are cleaved, restoring the enzyme's activity. [] This strategy offers a simple alternative to site-directed mutagenesis for creating light-activatable proteins. [] You can explore further details about this application in the papers "A simple procedure for the photoregulation of chymotrypsin activity" [] and "The Construction of a Functional Photoactivatable Cancer Targeting Bispecific Antibody Conjugate". []

Q2: What is unique about the photochemical reaction mechanism of this compound?

A: Upon UV irradiation, this compound undergoes a photochemical reaction yielding 2-nitrosoacetophenone. [] The reaction can proceed through two different mechanisms depending on the solvent. [] In aprotic solvents or aqueous acids and bases, the dominant pathway involves proton transfer, forming a hydrated nitroso intermediate. [] In contrast, aqueous solutions with a pH between 3 and 8 favor a mechanism involving cyclization to a benzisoxazolidine intermediate, which then opens to form a carbonyl hydrate. [] These intermediates have been identified through time-resolved infrared spectroscopy (TRIR). [] The paper "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer" [] provides a detailed analysis of these reaction pathways.

Q3: Can this compound be used to synthesize chiral compounds?

A: Yes, the chiral nature of this compound allows for the synthesis of its diastereoisomers. [] These diastereoisomers can be separated by fractional crystallization of their corresponding (1S)-camphanate esters. [] The absolute configuration of the (S)-alcohol was confirmed by X-ray crystallography. [] This chirality makes this compound a valuable starting material for synthesizing other chiral compounds, as exemplified by the preparation of (R)- and (S)-1-(2-nitro-phenyl)ethyl P3-esters of adenosine triphosphate ("caged" ATP). [] For more information on this aspect, refer to the paper "Synthesis and absolute stereochemistry of the two diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate (‘caged’ ATP)". []

Q4: How is this compound used in analytical chemistry?

A: Derivatives of this compound, specifically heptakis(2,6-di-O-ethoxyethyl-3-O-trifluoroacetyl)-β-cyclodextrin, find applications in gas chromatography as chiral stationary phases. [] These stationary phases exhibit excellent separation capabilities for various compounds, including Grob test mixtures, disubstituted benzene isomers, and ten different chiral compounds. [] The effectiveness of these stationary phases is evident in their ability to separate α-substituted propionate, 1-(2′-nitrophenyl)-ethanol, α-methyl-4-chlorobenzyl cyanide, and 2-methyl-4-oxo-3-prop-2-ynyl-cyclopent-2-enyl acetate. [] Learn more about the application of these derivatives in the paper "Preparation of Gas Chromatography Chiral Stationary Phase Heptakis(2,6-di-O-ethoxyethyl-3-O-trifluoroacetyl)-β-cyclodextrin and Its Application". []

Q5: Can this compound be used in the synthesis of water-soluble fluorescent materials?

A: Yes, this compound has been employed in synthesizing water-soluble zwitterionic oligofluorenes. [] One such example is the creation of a photoresponsive oligofluorene (OF-3) by protecting a zwitterionic oligofluorene (OF-1) with this compound. [] When irradiated with light, OF-3 undergoes photolysis, releasing OF-1 and resulting in fluorescence "turn-on." [] This property allows OF-3 to be used as a sensor for double-stranded DNA tagged with fluorescein (dsDNA-F1) through fluorescence resonance energy transfer (FRET). [] This application is detailed further in the paper "Synthesis of Zwitterionic Water‐Soluble Oligofluorenes with Good Light‐Harvesting Ability". []

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